Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate
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Overview
Description
Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core with a chloro substituent at the 7th position, a hydroxy group at the 3rd position, and a carboxylate ester at the 2nd position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thienoquinoline intermediates under specific conditions. For instance, the reaction of 2-chloroquinoline-3-carboxylic acid with thioamide derivatives under acidic conditions can yield the desired thienoquinoline core. Subsequent esterification and chlorination steps are employed to introduce the methyl ester and chloro substituent, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be applied to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3rd position can be oxidized to form a ketone derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions include ketone derivatives, reduced thienoquinoline compounds, and various substituted derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline-2-carboxylate: Lacks the thieno and hydroxy groups, resulting in different chemical and biological properties.
3-hydroxyquinoline-2-carboxylate:
Thieno[3,2-c]quinoline derivatives: Various derivatives with different substituents at the 7th and 3rd positions.
Uniqueness
Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups, along with the thienoquinoline core, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c1-18-13(17)12-10(16)8-5-15-9-4-6(14)2-3-7(9)11(8)19-12/h2-5,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLGAHSEGSVAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CN=C3C=C(C=CC3=C2S1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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